Physaminimin D
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Overview
Description
Physaminimin D is a natural product with the molecular formula C29H40O8 and a molecular weight of 516.62 g/mol . It is primarily used in scientific research related to life sciences . This compound is derived from the genus Physalis, which is known for its diverse chemical constituents and biological activities .
Preparation Methods
Physaminimin D is typically obtained from natural sources, specifically from plants in the genus Physalis . The preparation methods involve extraction and purification processes.
Chemical Reactions Analysis
Physaminimin D, like other withanolides, undergoes various chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Physaminimin D has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of withanolides.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Physaminimin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various signaling pathways and molecular targets, including enzymes and receptors involved in inflammation and cancer . the detailed molecular mechanisms are still under investigation.
Comparison with Similar Compounds
Physaminimin D is part of the withanolide family, which includes a variety of similar compounds such as:
- Withaferin A
- Withanolide A
- Withanolide D
These compounds share similar chemical structures and biological activities but differ in their specific molecular modifications and biological effects . This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Properties
Molecular Formula |
C29H40O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(1R,2S,3S,5S,6R,8R,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25-,26+,27-,28+,29+/m1/s1 |
InChI Key |
NPXYPNIBFMPFKU-VOMTZECLSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@@H](O2)OC)O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |
Origin of Product |
United States |
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